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molecular formula C12H15FN2O3 B8474303 (4-Amino-2-fluoro-3-methoxyphenyl)(morpholino)methanone

(4-Amino-2-fluoro-3-methoxyphenyl)(morpholino)methanone

Cat. No. B8474303
M. Wt: 254.26 g/mol
InChI Key: ZNPQCIVMHOZCCJ-UHFFFAOYSA-N
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Patent
US08354420B2

Procedure details

A suspenion of (2-fluoro-3-methoxy-4-nitrophenyl)(morpholino)methanone (0.20 g) and palladium on carbon (0.1 g, 10 wt %) in ethanol was stirred under hydrogen for 18 hours. The reaction then filtered through celite and concentrated to give (4-amino-2-fluoro-3-methoxyphenyl)(morpholino)methanone.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([N+:10]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:13]([N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)=[O:14]>[Pd].C(O)C>[NH2:10][C:6]1[CH:5]=[CH:4][C:3]([C:13]([N:15]2[CH2:16][CH2:17][O:18][CH2:19][CH2:20]2)=[O:14])=[C:2]([F:1])[C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
FC1=C(C=CC(=C1OC)[N+](=O)[O-])C(=O)N1CCOCC1
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction
FILTRATION
Type
FILTRATION
Details
then filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C=C1)C(=O)N1CCOCC1)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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